4-Benzylthioquinazoline
Overview
Description
4-Benzylthioquinazoline: is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have gained significant attention due to their diverse biological activities and potential applications in medicinal chemistry. The presence of a benzylthio group at the 4-position of the quinazoline ring enhances its chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of 4-Benzylthioquinazoline is acetyl-CoA carboxylase (ACCase) . ACCase plays a crucial role in the synthesis of fatty acids and is a common target for herbicides .
Mode of Action
This compound interacts with ACCase, inhibiting its activity . This inhibition disrupts the synthesis of fatty acids, which are essential components of the cell membrane . The disruption of this process leads to the destruction of the membrane structure, causing cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the fatty acid synthesis pathway . By inhibiting ACCase, this compound disrupts the production of malonyl-CoA, a key intermediate in fatty acid synthesis . This disruption leads to a decrease in fatty acid production, affecting the integrity of the cell membrane and leading to cell death .
Pharmacokinetics
It’s known that the pharmacokinetics of drugs can be influenced by factors such as the induction or inhibition of hepatic enzymes, which are responsible for drug metabolism . Therefore, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability would need further investigation.
Result of Action
The inhibition of ACCase by this compound leads to a disruption in fatty acid synthesis, which in turn affects the integrity of the cell membrane . This results in cell death, providing the compound with its herbicidal activity .
Biochemical Analysis
Biochemical Properties
4-Benzylthioquinazoline, like other quinazoline derivatives, has been found to exhibit broad-spectrum antimicrobial properties . It interacts with various enzymes, proteins, and other biomolecules, leading to changes in their activity. For instance, it has been shown to inhibit biofilm formation in Pseudomonas aeruginosa, a bacterium known for its resistance to antibiotics
Cellular Effects
This compound has been observed to influence various cellular processes. For instance, it has been found to decrease cell surface hydrophobicity, compromising bacterial cells adhesion . It also curtails the production of exopolysaccharides, a major component of the matrix binding biofilm components together . These effects suggest that this compound can influence cell function and impact cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules and changes in gene expression . For instance, it has been found to inhibit the quorum sensing transcriptional regulator PqsR in Pseudomonas aeruginosa . This inhibition disrupts the communication between bacterial cells, thereby inhibiting biofilm formation .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits stability and does not degrade rapidly
Metabolic Pathways
As a quinazoline derivative, it is likely to be involved in complex biochemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylthioquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-aminobenzylthiol and benzyl chloride.
Formation of Intermediate: The 2-aminobenzylthiol is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form the intermediate benzylthioaniline.
Cyclization: The intermediate is then subjected to cyclization using a suitable cyclizing agent such as acetic anhydride or polyphosphoric acid to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Benzylthioquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding thiol derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, ethanol.
Substitution: Sodium hydroxide, benzyl chloride, acetic anhydride.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinazolines.
Scientific Research Applications
4-Benzylthioquinazoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound exhibits significant biological activities, including anticancer, antibacterial, and antifungal properties.
Medicine: Due to its biological activities, this compound is being investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Comparison with Similar Compounds
4-Phenylquinazoline: Similar structure but with a phenyl group instead of a benzylthio group.
4-Methylthioquinazoline: Similar structure but with a methylthio group instead of a benzylthio group.
4-Chloroquinazoline: Similar structure but with a chloro group instead of a benzylthio group.
Uniqueness: 4-Benzylthioquinazoline is unique due to the presence of the benzylthio group, which enhances its chemical reactivity and biological activity compared to other similar compounds. The benzylthio group provides additional sites for chemical modifications, allowing the synthesis of a wide range of derivatives with diverse biological activities.
Properties
IUPAC Name |
4-benzylsulfanylquinazoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c1-2-6-12(7-3-1)10-18-15-13-8-4-5-9-14(13)16-11-17-15/h1-9,11H,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJZTVGMLKDNEMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289883 | |
Record name | 4-Benzylthioquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50289883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6956-67-8 | |
Record name | NSC65066 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65066 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Benzylthioquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50289883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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